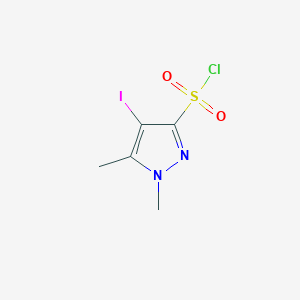
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, two methyl groups at positions 1 and 5, and a sulfonyl chloride group at position 3. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride can be achieved through several synthetic routes. One common method involves the iodination of 1,5-dimethyl-1H-pyrazole followed by sulfonylation. The iodination can be carried out using molecular iodine in the presence of a base such as sodium bicarbonate . The sulfonylation step involves the reaction of the iodinated pyrazole with chlorosulfonic acid or a sulfonyl chloride derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride has several applications in scientific research:
作用機序
The mechanism of action of 4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various chemical and biological applications .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar in structure but lacks the sulfonyl chloride group.
4-Iodo-1,3,5-trimethyl-1H-pyrazole: Contains an additional methyl group at position 3.
Uniqueness
4-Iodo-1,5-dimethyl-1H-pyrazole-3-sulfonylchloride is unique due to the presence of both the iodine atom and the sulfonyl chloride group, which confer distinct reactivity and applications compared to other pyrazole derivatives
特性
分子式 |
C5H6ClIN2O2S |
|---|---|
分子量 |
320.54 g/mol |
IUPAC名 |
4-iodo-1,5-dimethylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClIN2O2S/c1-3-4(7)5(8-9(3)2)12(6,10)11/h1-2H3 |
InChIキー |
ZYVWCXQPUFVZCU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)S(=O)(=O)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
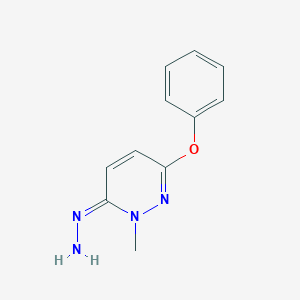

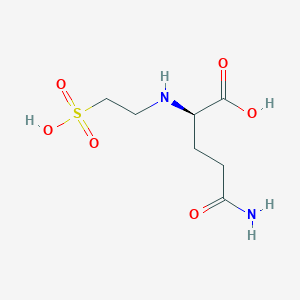
![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)

![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)
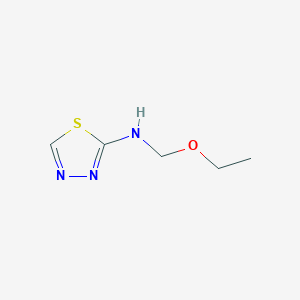
![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)
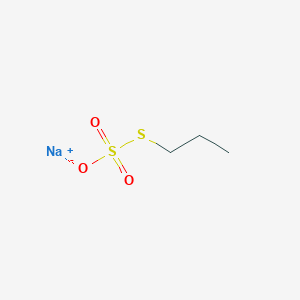
![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)

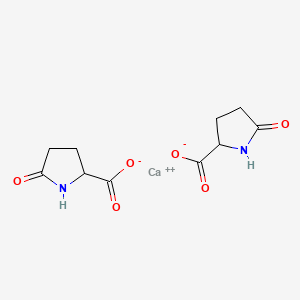
![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)
